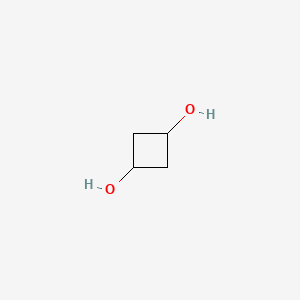
4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol has a molecular weight of 191.15 and its empirical formula is C8H8F3NO . It’s a solid substance .
Molecular Structure Analysis
The InChI code for 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol is XIBJQYMKBQZQPP-UHFFFAOYSA-N . This can be used to generate the molecular structure.Physical And Chemical Properties Analysis
The physical form of 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol is solid . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
Fluorescence Probes for Reactive Oxygen Species Detection
Research has shown the development of novel fluorescence probes, specifically 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), designed to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radicals (⋅OH) and hypochlorite (−OCl). These probes are significant for studying the roles of hROS and −OCl in various biological and chemical applications, as they afford a strongly fluorescent compound, fluorescein, upon reaction with hROS and −OCl, providing a tool for visualizing −OCl generated in stimulated neutrophils (Setsukinai et al., 2003).
Photodecomposition of Chlorobenzoic Acids
Another study focused on the photodecomposition of chlorobenzoic acids under ultraviolet irradiation, leading to the replacement of chlorine by hydroxyl and hydrogen to produce corresponding hydroxybenzoic acids and benzoic acid itself. This reaction highlights the potential for environmental remediation, particularly in sunlight, where certain chlorobenzoic acids decompose rapidly, offering insights into the degradation processes of similar compounds in natural settings (Crosby & Leitis, 1969).
Synthesis of Hydroxyproline Derivatives
Research on the synthesis of hydroxyproline derivatives from derivatives of 2-amino-4-pentenoic acid (allylglycine) through efficient resolution using enzymes and subsequent chemical reactions has provided a pathway to four stereoisomers of hydroxyproline derivatives. This process, involving epoxidation and intramolecular cyclization, has implications for the synthesis of bioactive compounds and the development of new pharmaceuticals (Krishnamurthy et al., 2014).
Novel Amino Acid Synthesis for Pseudopeptide Synthesis
The synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives as building blocks for pseudopeptide synthesis has been explored. This novel unnatural amino acid offers potential applications as a scaffold for combinatorial chemistry and the synthesis of peptidomimetics, illustrating the versatility and utility of benzoic acid derivatives in advancing synthetic chemistry and drug development (Pascal et al., 2000).
Perovskite Solar Cells Performance Improvement
A bifunctional conjugated organic molecule, 4-(aminomethyl)benzoic acid hydroiodide (AB), was designed and employed as an organic cation in organic–inorganic halide perovskite materials, leading to improvements in stability and power conversion efficiency of perovskite solar cells. This research demonstrates the role of benzoic acid derivatives in the development of more efficient and stable energy conversion technologies (Hu et al., 2018).
Safety and Hazards
特性
IUPAC Name |
4-(1-amino-2,2,2-trifluoroethyl)benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15;/h1-4,7H,13H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNIOUZAQHFFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2699430.png)




![8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699437.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B2699439.png)
![1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride](/img/structure/B2699440.png)
![2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B2699443.png)
![1-(5-chloro-2-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699445.png)

